molecular formula C13H17N3O2S B12337241 2-Morpholino-2-oxoethyl N'-phenylcarbamimidothioate hydrochloride

2-Morpholino-2-oxoethyl N'-phenylcarbamimidothioate hydrochloride

Katalognummer: B12337241
Molekulargewicht: 279.36 g/mol
InChI-Schlüssel: MDRJUNKHPDMLKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride is a chemical compound with the molecular formula C13H18ClN3O2S. It is known for its unique structure, which includes a morpholine ring, an oxoethyl group, and a phenylcarbamimidothioate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride typically involves the reaction of morpholine with ethyl chloroformate to form 2-morpholino-2-oxoethyl chloride. This intermediate is then reacted with N’-phenylthiourea to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted phenylcarbamimidothioates .

Wissenschaftliche Forschungsanwendungen

2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which can affect cellular processes such as cytokinesis and cell cycle regulation. The morpholine ring plays a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C13H17N3O2S

Molekulargewicht

279.36 g/mol

IUPAC-Name

(2-morpholin-4-yl-2-oxoethyl) N'-phenylcarbamimidothioate

InChI

InChI=1S/C13H17N3O2S/c14-13(15-11-4-2-1-3-5-11)19-10-12(17)16-6-8-18-9-7-16/h1-5H,6-10H2,(H2,14,15)

InChI-Schlüssel

MDRJUNKHPDMLKZ-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)CSC(=NC2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.